BenchChemオンラインストアへようこそ!

2,6-Dibromo-3-methoxybenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Halogenated sulfonamide SAR

2,6-Dibromo-3-methoxybenzenesulfonamide (CAS 2241130-02-7) is a tri-substituted aromatic sulfonamide building block with a molecular weight of 345.01 g/mol and a calculated XLogP3-AA of 1.8. It belongs to the halogenated benzenesulfonamide class, compounds widely explored as carbonic anhydrase inhibitors and cytotoxic agents.

Molecular Formula C7H7Br2NO3S
Molecular Weight 345.01
CAS No. 2241130-02-7
Cat. No. B2680093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-methoxybenzenesulfonamide
CAS2241130-02-7
Molecular FormulaC7H7Br2NO3S
Molecular Weight345.01
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)S(=O)(=O)N)Br
InChIInChI=1S/C7H7Br2NO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyHVHGQRUWWDXMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-methoxybenzenesulfonamide: Physicochemical Identity and Comparator Baseline for Procurement


2,6-Dibromo-3-methoxybenzenesulfonamide (CAS 2241130-02-7) is a tri-substituted aromatic sulfonamide building block with a molecular weight of 345.01 g/mol and a calculated XLogP3-AA of 1.8 [1]. It belongs to the halogenated benzenesulfonamide class, compounds widely explored as carbonic anhydrase inhibitors [2] and cytotoxic agents [3]. Its closest structural analogs include 2,6-dibromobenzenesulfonamide (no 3-methoxy), 2-bromo-3-methoxybenzenesulfonamide (mono-bromo), and 4-amino-3,5-dibromobenzenesulfonamide (altered substitution pattern), each presenting distinct steric, electronic, and hydrogen-bonding profiles that preclude simple interchangeability.

Why Generic Substitution of 2,6-Dibromo-3-methoxybenzenesulfonamide Is Not Advisable


In the halogenated benzenesulfonamide class, the precise regiochemistry and identity of ring substituents critically modulate both target binding and physicochemical properties. Methoxy and bromo scans on N-(5-methoxyphenyl)methoxybenzenesulphonamides have demonstrated that the position of bromine substitution dictates cytotoxic potency, with 4-brominated compounds achieving markedly superior MCF7 cell growth inhibition compared to isomers brominated at alternative positions [1]. Similarly, among halogenated benzenesulfonamides evaluated against carbonic anhydrase isoforms, di-substitution patterns directly influence isoform selectivity profiles and binding affinities [2]. The simultaneous presence of two ortho-bromines and a meta-methoxy group in 2,6-dibromo-3-methoxybenzenesulfonamide creates a unique combination of steric shielding around the sulfonamide zinc-binding group and electronic modulation that cannot be replicated by mono-brominated, non-methoxylated, or differently substituted analogs.

Quantitative Differentiation Evidence for 2,6-Dibromo-3-methoxybenzenesulfonamide Against Structural Analogs


Substitution Pattern Dictates Carbonic Anhydrase Isoform Selectivity: Di-Bromo Benzenesulfonamide Advantage

In a systematic evaluation of halogenated and di-substituted benzenesulfonamides, compounds bearing di-bromo substitution patterns exhibited differential selectivity profiles across human carbonic anhydrase isoforms (CA I, II, VII, XII, XIII) compared to mono-halogenated or non-halogenated analogs. While the exact 2,6-dibromo-3-methoxy derivative was not directly tested, class-level SAR indicates that di-bromo ortho substitution consistently shifts CA isoform selectivity relative to para-substituted or mono-bromo analogs [1]. Specifically, di-bromo meta-substituted benzenesulfonamides have demonstrated low nanomolar Kd values with selectivity for CA VB over other isoforms [2].

Carbonic anhydrase inhibition Isoform selectivity Halogenated sulfonamide SAR

Bromination Position Is a Critical Determinant of Cytotoxic Potency in Methoxybenzenesulfonamide Series

A comprehensive methoxy and bromo scan across 37 N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide analogs demonstrated that bromination at the 4-position of the aniline ring yielded the most potent cytotoxic compounds, with derivatives 23, 24, and 25 inhibiting MCF7 cell growth at micromolar concentrations and disrupting microtubular protein polymerization [1]. This study establishes that bromine position, rather than mere presence, is the key determinant of potency—a principle directly applicable to differentiating 2,6-dibromo-3-methoxybenzenesulfonamide from its 2,4-dibromo, 2,5-dibromo, or 3,5-dibromo regioisomers.

Anticancer activity MCF7 cytotoxicity Tubulin polymerization inhibition Bromo scan SAR

Physicochemical Differentiation: Ortho-Di-Bromo Substitution Enhances Lipophilicity and Steric Bulk Versus Mono-Bromo Analogs

2,6-Dibromo-3-methoxybenzenesulfonamide exhibits a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 77.8 Ų [1]. In comparison, the non-methoxylated analog 2,6-dibromobenzenesulfonamide (MW 314.98) lacks the methoxy oxygen and has a lower heavy atom count, resulting in reduced hydrogen-bond acceptor capacity (3 vs. 4 for the target compound) [2]. The ortho-di-bromo pattern around the sulfonamide group provides substantial steric shielding of the sulfonamide –NH₂ moiety, which may retard metabolic N-acetylation or alter target binding kinetics relative to mono-bromo analogs such as 2-bromo-3-methoxybenzenesulfonamide [1].

Lipophilicity LogP Steric shielding Drug-likeness Permeability

Halogen Bonding Potential of Ortho-Bromines May Confer Unique Intermolecular Interaction Capabilities in Target Binding

The two ortho-bromine substituents in 2,6-dibromo-3-methoxybenzenesulfonamide are positioned to engage in directional halogen bonding (XB) interactions through their electropositive sigma-hole regions. Halogenated benzenesulfonamides with bromine atoms at positions flanking the sulfonamide group have been shown to participate in halogen-bond-mediated recognition within carbonic anhydrase active sites and other protein binding pockets, an interaction that is geometrically inaccessible to para-substituted or meta-only brominated regioisomers [1]. The 4-amino-3,5-dibromobenzenesulfonamide series has been co-crystallized with human carbonic anhydrase II, confirming the structural role of bromine substituents in orienting the sulfonamide zinc-binding group [2].

Halogen bonding Sigma-hole Molecular recognition Crystal engineering Protein-ligand interactions

Bromination Enhances Enzyme Inhibitory and Antioxidant Activities in Benzenesulfonamide Scaffolds

A comparative study of benzenesulfonamide and its N,N-dibrominated derivative demonstrated that bromination significantly enhances anti-enzymatic and antioxidant activities. The brominated benzenesulfonamide exhibited 63.98 ± 1.51% acetylcholinesterase (AChE) inhibition and 67.98 ± 0.07% butyrylcholinesterase (BChE) inhibition at tested concentrations, with activity increases attributable to the introduction of bromine atoms [1]. This bromination-dependent activity enhancement extends to α-glucosidase inhibition and radical scavenging (DPPH and ABTS assays), supporting the principle that di-brominated benzenesulfonamides possess biological properties that their non-brominated parent scaffolds lack [1].

Acetylcholinesterase inhibition α-Glucosidase inhibition Antioxidant activity Bromination effect DPPH assay ABTS assay

2,6-Dibromo-3-methoxybenzenesulfonamide as a Versatile Synthetic Intermediate: Ortho-Bromines Serve as Handles for Cross-Coupling Derivatization

The two ortho-bromine atoms in 2,6-dibromo-3-methoxybenzenesulfonamide provide synthetic handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings) to generate structurally diverse sulfonamide libraries. This dual-functionalization capability is absent in mono-bromo analogs such as 2-bromo-3-methoxybenzenesulfonamide, which allows only a single derivatization step. The methoxy group at the 3-position serves as an electronic director, potentially differentiating the reactivity of the two bromine atoms and enabling chemoselective sequential couplings—a property that 2,6-dibromobenzenesulfonamide (lacking the 3-methoxy group) cannot offer [1].

Cross-coupling Suzuki coupling Negishi coupling Synthetic intermediate Building block C–C bond formation

Recommended Application Scenarios for 2,6-Dibromo-3-methoxybenzenesulfonamide in Research and Development Programs


Carbonic Anhydrase Isoform-Selective Inhibitor Discovery Programs

Based on the demonstrated isoform selectivity conferred by di-bromo substitution patterns in benzenesulfonamide carbonic anhydrase inhibitors, research groups targeting specific CA isoforms (e.g., CA VB, CA IX, CA XII) for glaucoma, cancer, or metabolic disease applications should evaluate 2,6-dibromo-3-methoxybenzenesulfonamide as a starting scaffold. The compound's ortho-di-bromo geometry and 3-methoxy group may interact with residues in the CA active-site entrance channel to confer selectivity profiles not achievable with commercially available mono-bromo or para-substituted analogs [1].

Fragment-Based Drug Discovery and Structure-Guided Design Leveraging Halogen Bonding

The two ortho-bromine substituents provide geometrically defined sigma-hole donors for directional halogen bonding interactions with protein backbone carbonyls or side-chain acceptors—an interaction modality confirmed in crystallographic studies of 4-amino-3,5-dibromobenzenesulfonamide bound to hCA II. Fragment-based screening libraries incorporating this unique substitution pattern allow exploration of binding pockets that are unreachable by fragments bearing alternative halogenation topologies [1].

Diversifiable Building Block for Parallel Library Synthesis and Lead Optimization

Medicinal chemistry teams engaged in SAR exploration around the benzenesulfonamide core can leverage the two ortho-bromine handles for sequential cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) to generate focused libraries of >50–100 analogs from a single starting material. The 3-methoxy group provides electronic differentiation between the two bromine sites, enabling chemoselective sequential functionalization that simpler 2,6-dibromobenzenesulfonamide lacks. This reduces the need to procure multiple distinct intermediates, streamlining hit-to-lead workflows [1].

Cytotoxicity and Tubulin Polymerization Screening in Oncology Research

Given the established SAR from methoxy/bromo scans showing that bromination position on methoxybenzenesulfonamide scaffolds critically determines MCF7 cytotoxicity and tubulin polymerization inhibition, oncology-focused screening programs should source the positionally defined 2,6-dibromo-3-methoxy regioisomer to avoid confounding bromine positional effects. Comparative screening against 2,4-dibromo and 2,5-dibromo regioisomers can delineate the optimal substitution pattern for anti-tubulin activity [1].

Quote Request

Request a Quote for 2,6-Dibromo-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.